methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate
Description
Methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate is a heterocyclic compound featuring a benzoate ester core linked to a 1,2,4-triazole ring via a thioether bridge. The triazole moiety is substituted with an allyl group at position 4 and a (2-amino-1,3-thiazol-4-yl)methyl group at position 4.
Properties
IUPAC Name |
methyl 4-[[5-[(2-amino-1,3-thiazol-4-yl)methyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O2S2/c1-3-8-23-15(9-14-11-26-17(19)20-14)21-22-18(23)27-10-12-4-6-13(7-5-12)16(24)25-2/h3-7,11H,1,8-10H2,2H3,(H2,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAWNXNWYNJTZJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CSC2=NN=C(N2CC=C)CC3=CSC(=N3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 4-[({4-allyl-5-[(2-amino-1,3-thiazol-4-yl)methyl]-4H-1,2,4-triazol-3-yl}thio)methyl]benzoate is a complex organic compound notable for its diverse biological activities. This article explores the compound's structure, synthesis, and various biological effects, supported by data tables and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 401.5 g/mol. The compound features multiple pharmacologically relevant substructures including:
- Methyl ester : Enhances solubility and bioavailability.
- Triazole ring : Known for antifungal and antibacterial properties.
- Thiazole moiety : Associated with various biological activities including antimicrobial effects.
Synthesis Pathways
Several synthetic pathways have been developed to produce this compound. These methods ensure high yields and purity:
- Condensation reactions involving thiazole derivatives and triazole precursors.
- Allylation processes to introduce the allyl group effectively.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit significant biological activities. Key findings include:
Antimicrobial Activity
The compound shows potential antimicrobial activity due to the presence of the triazole and thiazole rings. Studies have demonstrated that derivatives of triazoles possess broad-spectrum antifungal properties against various pathogens such as Candida and Aspergillus species .
Anticancer Properties
Research has indicated that similar allylthio derivatives exhibit anticancer effects. The structural features of methyl 4-[({4-allyl...})] suggest it may inhibit specific enzymatic pathways involved in cancer progression .
Anti-inflammatory Effects
Methyl benzoates are known for their anti-inflammatory properties. The incorporation of a benzoate group in this compound may enhance its ability to modulate inflammatory responses .
Structure–Activity Relationship (SAR)
A comparative analysis of similar compounds reveals insights into their biological activities:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 5-(Thiazolyl)triazoles | Thiazole and triazole rings | Antimicrobial |
| Allylthio derivatives | Allyl group and thioether linkage | Anticancer |
| Methyl benzoates | Methyl ester functionality | Anti-inflammatory |
The unique combination of thiazole and triazole functionalities along with an allyl side chain in methyl 4-[({4-allyl...})] may contribute to its distinct biological profile compared to similar compounds .
Case Studies and Research Findings
Recent studies have highlighted the efficacy of triazole derivatives in treating various infections. For instance:
- Antifungal Efficacy : A study demonstrated that a series of triazole derivatives showed significant activity against Mycobacterium tuberculosis, suggesting potential for further development as antifungal agents .
- Diuretic Activity : Research on related thiazole derivatives indicated both diuretic and antidiuretic effects, showcasing the versatility of compounds containing these functional groups .
Comparison with Similar Compounds
Table 1: Structural Analogues and Key Substituents
Key Observations :
Table 2: Pharmacological Profiles of Comparable Compounds
Key Observations :
- The target compound’s combination of triazole and thiazole moieties may offer dual anticonvulsant and antioxidant effects, as seen in related derivatives .
- Substitution at position 4 (allyl vs. phenyl/phenethyl) correlates with altered bioactivity; phenyl-substituted analogues (e.g., ) show stronger anticonvulsant effects, while allyl derivatives may prioritize metabolic flexibility .
Q & A
Q. What are the optimal synthetic routes for methyl 4-[...]benzoate, and how do reaction conditions influence yield?
The synthesis involves multi-step reactions, including cyclization and functional group modifications. Key steps include:
- Thiazole formation : React α-haloketones with thiourea derivatives under acidic/basic conditions to form the thiazole core .
- Triazole-thioether linkage : Use nucleophilic substitution (e.g., S-alkylation) between thiol-containing triazoles and halogenated benzoate esters. For example, refluxing with DMF as a solvent and aryl isothiocyanates to form stable thioether bonds .
- Purification : Recrystallization in ethanol or methanol improves purity .
Critical factors : Reaction time (4–6 hours for cyclization ), solvent polarity (DMF for solubility ), and stoichiometric ratios of reagents (equimolar for isothiocyanate reactions ).
Q. Which spectroscopic and analytical methods are most reliable for structural characterization?
- 1H/13C NMR : Assign peaks based on substituent electronic environments. For example, the benzoate methyl group appears as a singlet at ~3.8 ppm, while thiazole protons resonate between 6.5–7.5 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]+ ion for C17H18N6O2S2: 427.09) .
- X-ray crystallography : Resolve stereochemistry of allyl and thiazole substituents in solid-state structures .
Q. What safety protocols are recommended for handling this compound?
- GHS classification : Acute toxicity (Category 4 for oral/dermal/inhalation routes), requiring "Warning" labeling .
- Handling : Use fume hoods, nitrile gloves, and avoid dust formation.
- First aid : For inhalation, move to fresh air; for skin contact, wash with soap and water .
Advanced Research Questions
Q. How does the compound’s thiazole-triazole hybrid structure influence its biological activity?
- Mechanistic insights : The thiazole moiety enhances hydrogen bonding with enzyme active sites (e.g., antimicrobial targets ), while the triazole-thioether linkage improves membrane permeability .
- SAR studies : Modifying the allyl group or benzoate substituents alters potency. For example:
- Electron-withdrawing groups (e.g., nitro) on the benzoate ring increase antibacterial activity .
- Allyl substitution affects conformational flexibility, impacting binding to hydrophobic pockets .
Q. How can contradictions in biological activity data across studies be resolved?
- Case example : Discrepancies in antioxidant vs. antimicrobial efficacy may arise from assay conditions.
Q. What strategies improve the compound’s in vitro-to-in vivo translation?
- Metabolic stability : Introduce methyl groups on the triazole ring to reduce CYP3A4-mediated oxidation .
- Bioavailability : Formulate as nanoparticles or liposomes to enhance solubility (logP ~2.5 suggests moderate hydrophobicity ).
- Toxicity screening : Use zebrafish models to assess acute toxicity before mammalian studies .
Q. How can computational methods guide the design of derivatives with enhanced activity?
- Docking studies : Target enzymes like dihydrofolate reductase (DHFR) or β-lactamases. The thiazole nitrogen shows strong interactions with DHFR’s Glu30 residue .
- QSAR models : Correlate Hammett constants (σ) of substituents with IC50 values to predict activity .
Key Research Gaps
- Crystallographic data for the parent compound is lacking; resolved structures of analogs (e.g., ) suggest potential binding conformations.
- Long-term stability studies under varying pH/temperature are needed to assess storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
